4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound, also known as “Oprea1_366948”, is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, the process of melanin production, which is responsible for pigmentation, UV radiation, and free radicals protection .
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing its natural substrate from binding and thus inhibiting its activity . The presence of the 4-fluorobenzylpiperazine moiety in the compound’s structure is a key pharmacophoric feature for the inhibition of tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . Tyrosinase catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, the compound disrupts this pathway, leading to a reduction in melanin production .
Result of Action
The compound exerts an antimelanogenic effect . It has been found to be significantly more active than the reference compound kojic acid . Notably, it exerted this effect on B16F10 cells in the absence of cytotoxicity . This suggests that the compound could potentially be used in the treatment of hyperpigmentation disorders in humans .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 3-nitro-1-phenylquinolin-2(1H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one has been studied for its potential as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders. It has shown promising results in inhibiting tyrosinase activity, making it a potential candidate for skin-whitening agents and antimelanogenic substances . Additionally, it may have applications in Parkinson’s disease therapies and as an antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone
- 4-(4-fluorobenzyl)piperazin-1-yl]-(2-methylphenyl)methanone
Uniqueness
4-[4-(4-fluorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one is unique due to its specific structural features that enhance its binding affinity to tyrosinase. The presence of the nitro group and the quinoline ring system contributes to its potent inhibitory activity compared to other similar compounds .
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c27-20-12-10-19(11-13-20)18-28-14-16-29(17-15-28)24-22-8-4-5-9-23(22)30(21-6-2-1-3-7-21)26(32)25(24)31(33)34/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQDWOBURSSIDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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